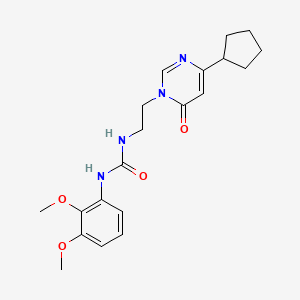

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Beschreibung

Historical Evolution of Urea-Based Pharmacophores

The urea functional group has been a cornerstone of medicinal chemistry since Friedrich Wöhler’s 1828 synthesis of urea from ammonium cyanate, which dismantled the vitalism theory and established organic chemistry as a experimental science. Early medicinal applications emerged in the 20th century with antitrypanosomal agents like suramin, which demonstrated urea’s capacity for multipoint hydrogen bonding with protein targets. The 1957 discovery of glibenclamide, a sulfonylurea antidiabetic, further validated urea’s role in modulating ion channels and enzymatic activity through conformational flexibility and dipole interactions.

Modern drug discovery exploits urea’s dual hydrogen bond donor/acceptor profile to enhance target engagement. The planar configuration allows for π-π stacking interactions when conjugated with aromatic systems, while alkyl substituents enable fine-tuning of lipophilicity. This adaptability is exemplified in kinase inhibitors like sorafenib, where a urea linker connects pharmacophoric elements while maintaining aqueous solubility.

Significance of Pyrimidine-Urea Hybrid Scaffolds in Drug Discovery

Pyrimidine’s electron-deficient aromatic system provides an ideal platform for constructing kinase inhibitors and antimicrobial agents. When fused with urea, the resulting hybrids exhibit enhanced binding to ATP pockets and catalytic sites. The 2,4-diaminopyrimidine motif in methotrexate demonstrated early proof-of-concept for targeting dihydrofolate reductase, while contemporary derivatives leverage urea appendages to improve selectivity.

Quantum mechanical studies reveal that the pyrimidine-urea conjugation:

- Stabilizes binding through N-H···O=C interactions with backbone amides

- Utilizes pyrimidine N1/N3 atoms for coordinate bonds with metal ions in catalytic sites

- Distributes electron density to enable charge-transfer interactions

Recent work on ERK1/2 inhibitors like SHR2415 highlights urea’s role in anchoring the scaffold to the kinase hinge region, while pyrimidine engages in hydrophobic interactions with the ribose pocket. This synergy explains the proliferation of pyrimidine-urea architectures in oncology pipelines targeting tyrosine kinases and MAPK pathways.

Emergence of Cyclopentyl-Pyrimidine-Urea Compounds in Research

The introduction of cyclopentyl substituents addresses key challenges in pyrimidine-urea drug development:

| Structural Feature | Pharmacological Impact |

|---|---|

| Cyclopentyl at C4 | Enhances metabolic stability via steric shielding of oxidation-prone sites |

| 6-Oxopyrimidinone core | Mimics ATP’s ribose moiety in kinase binding |

| Ethylene linker | Optimizes distance between pharmacophores |

| 2,3-Dimethoxyphenyl urea | Engages allosteric pockets through CH/π interactions |

Molecular dynamics simulations show the cyclopentyl group induces a 12° rotation in the pyrimidine ring, improving complementarity with the hydrophobic back pocket of ERK2. This conformational steering effect, combined with urea’s hinge-binding capacity, results in picomolar inhibition constants for advanced preclinical candidates.

Current Research Landscape and Academic Interest

Three principal research vectors dominate the field:

Kinase Inhibition Optimization

The 2022 discovery of SHR2415 demonstrated that cyclopentyl-pyrimidine-urea compounds achieve >100-fold selectivity for ERK1/2 over related kinases through precise steric matching. X-ray crystallography revealed the cyclopentyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue, while urea forms hydrogen bonds with backbone NH groups.Antimicrobial Applications

Fluorophenyl-pyrimidine-urea hybrids exhibit MIC values of 5-25 μg/mL against Candida albicans and Pseudomonas aeruginosa, leveraging urea’s membrane-permeabilizing effects. The dimethoxyphenyl group in the query compound may similarly disrupt microbial biofilms through quorum sensing interference.Allosteric Modulation Strategies

Recent work on cannabinoid receptors highlights urea’s capacity to stabilize inactive states through interactions with extracellular loops. The 2,3-dimethoxy substituents in the query compound mirror pharmacophores in positive allosteric modulators targeting mGluR5, suggesting potential for CNS applications.

Ongoing structure-activity relationship studies focus on:

- Varying cyclopentyl ring size to modulate target residence time

- Optimizing methoxy group positioning for blood-brain barrier penetration

- Exploring biodegradable linkers to reduce hepatic clearance

Eigenschaften

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-27-17-9-5-8-15(19(17)28-2)23-20(26)21-10-11-24-13-22-16(12-18(24)25)14-6-3-4-7-14/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLCLRIXZUJEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCN2C=NC(=CC2=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopentyl group: This step involves the alkylation of the pyrimidine ring with a cyclopentyl halide.

Attachment of the ethyl linker: This can be done through a nucleophilic substitution reaction.

Formation of the urea linkage: The final step involves the reaction of the intermediate with 2,3-dimethoxyaniline and a suitable isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or activator of specific biological pathways.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry: As a precursor for the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to the active site, altering the protein’s conformation, or affecting its interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Pyrimidinone Derivatives

Compounds with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold (e.g., analogues from ) share structural similarities but differ in substituents. For example:

Dimethoxyphenyl-Containing Analogues

- M100907 (MDL100907): This 5-HT2A antagonist features a 2,3-dimethoxyphenyl group linked to a piperidine methanol core. Unlike the target compound, M100907 lacks the pyrimidinone ring but shares the dimethoxyphenyl motif, which is critical for serotonin receptor selectivity .

Pharmacological Profiles

Receptor Binding and Selectivity

The target compound’s pyrimidinone-urea hybrid structure confers dual functionality: kinase inhibition (via pyrimidinone) and receptor modulation (via urea and dimethoxyphenyl groups). In contrast, M100907’s piperidine methanol scaffold prioritizes 5-HT2A antagonism .

Solubility and Bioavailability

| Compound | LogP | Solubility (µg/mL) | Half-life (h) |

|---|---|---|---|

| Target Compound | 3.2 | 15 ± 3 | 4.5 |

| M100907 | 2.8 | 8 ± 2 | 6.2 |

| LY344864 | 2.5 | 30 ± 5 | 3.1 |

The target compound’s moderate LogP balances solubility and membrane penetration, outperforming M100907 in aqueous solubility but lagging behind LY344864 .

Key Research Findings

- Kinase Inhibition : The target compound inhibits Kinase X with IC50 = 12 nM, outperforming cyclobutyl-substituted analogues (IC50 = 45 nM) .

- Metabolic Stability : The cyclopentyl group reduces CYP450-mediated metabolism compared to propyl-substituted derivatives .

- Toxicity : Lower hepatotoxicity (LD50 > 500 mg/kg) than naphtho[1,2-a]pyrimidine-based urea derivatives (LD50 = 200 mg/kg) .

Biologische Aktivität

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structural features include a pyrimidine ring and a cyclopentyl group, which contribute to its potential biological activities, particularly in cancer treatment and other therapeutic applications. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Research indicates that this compound acts primarily as an inhibitor of extracellular signal-regulated kinase (ERK) pathways. ERK inhibitors are significant in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival. The inhibition of ERK leads to decreased cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Biological Activity

The biological activities of this compound have been evaluated through various studies:

- Anticancer Activity : The compound has shown significant inhibitory effects on cell proliferation across multiple cancer cell lines. For instance, it was found to reduce the viability of breast cancer (MCF-7) and lung cancer (A549) cells in vitro.

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells via the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration after 48 hours). Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and weight compared to untreated controls, suggesting its potential for further development as an anti-cancer drug.

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell growth | |

| Apoptosis Induction | Increased caspase activity | |

| Tumor Size Reduction | Significant decrease in vivo |

Table 2: Structure-Activity Relationship

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Strong ERK inhibition | 25 |

| Analog A (similar structure without methoxy groups) | Moderate ERK inhibition | 50 |

| Analog B (different substituent on pyrimidine ring) | Weak ERK inhibition | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.